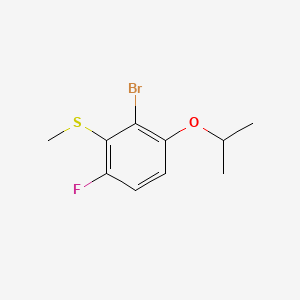
Mogroside III-A2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mogrosides, including Mogroside III-A2, is complex due to the intricate structure of these compounds. The primary method involves the biotransformation of mogrosides using enzymatic processes. For instance, β-glucosidase can be immobilized on glass spheres to convert mogroside V into mogroside III and other derivatives . The optimal conditions for this enzymatic conversion are a pH of 4 and a temperature of 30°C .
Industrial Production Methods: Industrial production of mogrosides typically involves extraction from the fruit of Siraitia grosvenorii. Methods such as Soxhlet extraction, microwave-assisted extraction, and supercritical fluid extraction are commonly employed to obtain high-purity mogrosides . These methods ensure the efficient extraction of mogrosides while maintaining their structural integrity.
Analyse Des Réactions Chimiques
Types of Reactions: Mogroside III-A2 undergoes various chemical reactions, including hydrolysis and glycosylation. Hydrolysis, often catalyzed by enzymes like β-glucosidase, breaks down the glycosidic bonds, leading to the formation of mogrol and other derivatives .
Common Reagents and Conditions: The hydrolysis of mogrosides typically requires acidic or enzymatic conditions. For example, β-glucosidase is used under optimal conditions of pH 4 and 30°C to achieve efficient hydrolysis .
Major Products Formed: The primary products formed from the hydrolysis of mogrosides include mogrol and various glycosylated derivatives. These products retain the biological activities of the parent compounds and are often used in further research and applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, mogrosides are used as natural sweeteners and as starting materials for the synthesis of other bioactive compounds .
Biology: In biological research, mogrosides are investigated for their antioxidative and anti-inflammatory properties. They have shown potential in modulating blood glucose levels and inhibiting the activation of the Epstein-Barr virus .
Medicine: In medicine, mogrosides are explored for their therapeutic potential in treating conditions such as diabetes and obesity. Their natural sweetness makes them suitable for use in dietary supplements and functional foods .
Industry: In the food industry, mogrosides are used as non-caloric sweeteners in various products, providing a healthier alternative to traditional sugars .
Mécanisme D'action
Mogroside III-A2 is part of a family of mogrosides, which includes compounds such as mogroside V, mogroside II E, and siamenoside I . These compounds share similar structures but differ in the number and arrangement of glycosylated sugar moieties. This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities .
Comparaison Avec Des Composés Similaires
- Mogroside V
- Mogroside II E
- Siamenoside I
- Mogroside IV
- Mogroside III E
Propriétés
Formule moléculaire |
C48H82O19 |
|---|---|
Poids moléculaire |
963.2 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |
Clé InChI |
PASFPXYDHLIVRF-AFBORMSVSA-N |
SMILES isomérique |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C |
SMILES canonique |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


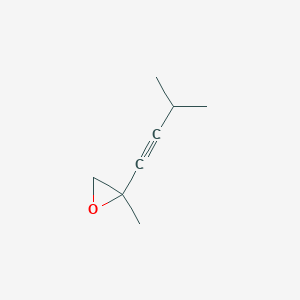

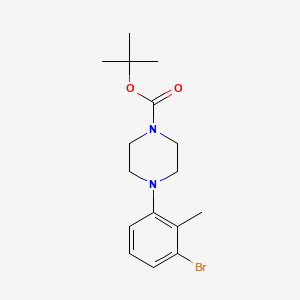
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)
![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)

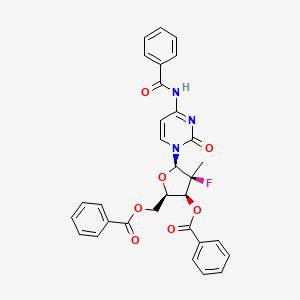
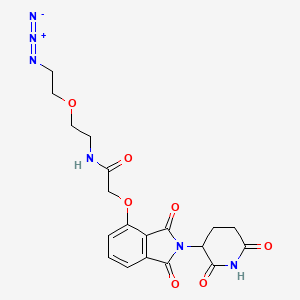
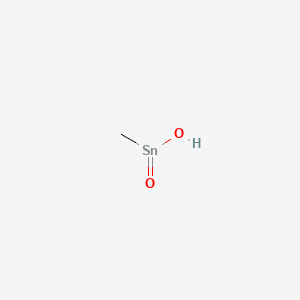
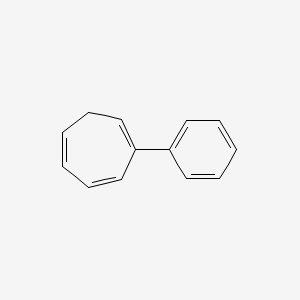
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
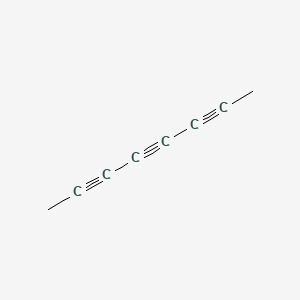
![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)
